molecular formula C16H20N2O3 B1372556 2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid CAS No. 1021141-89-8

2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid

Cat. No.: B1372556
CAS No.: 1021141-89-8
M. Wt: 288.34 g/mol
InChI Key: CKFGZTDAGJUZRH-UHFFFAOYSA-N
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Description

2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid is a derivative of indole-3-acetic acid, which is one of the most important plant hormones. This compound has a molecular formula of C16H20N2O3 and a molecular weight of 288.34 g/mol . It is known for its versatile applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid typically involves the reaction of indole derivatives with tert-butyl isocyanate. The reaction conditions often include the use of organic solvents such as toluene and catalysts like tetrabutylammonium iodide . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for maximum efficiency and minimal waste. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Ni, and nucleophiles like NaOCH3. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in plant hormone regulation and growth.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. It is known to bind to receptors in plant cells, leading to the activation of signaling pathways that regulate growth and development. In medical research, it is studied for its potential to modulate biological pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-acetic acid
  • 2-(1H-indol-3-yl)acetic acid
  • 2-(1-methyl-1H-indol-3-yl)acetic acid

Uniqueness

2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid is unique due to its tert-butylcarbamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-[1-[2-(tert-butylamino)-2-oxoethyl]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)17-14(19)10-18-9-11(8-15(20)21)12-6-4-5-7-13(12)18/h4-7,9H,8,10H2,1-3H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFGZTDAGJUZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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